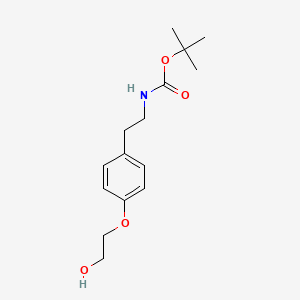
tert-Butyl (4-(2-hydroxyethoxy)phenethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl ring, and a hydroxyethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate phenyl ethyl derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving carbamate-hydrolyzing enzymes. It can also serve as a model compound for studying the metabolism of carbamates in biological systems.
Medicine
In medicine, tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate has potential applications as a prodrug. Its carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients, enhancing drug delivery and bioavailability.
Industry
In the industrial sector, this compound can be used in the formulation of coatings, adhesives, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate involves the hydrolysis of the carbamate group to release the active phenyl ethyl derivative. This process is catalyzed by enzymes such as esterases and carbamate hydrolases. The released phenyl ethyl derivative can then interact with specific molecular targets, such as receptors or enzymes, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-{2-[4-(2-aminoethoxy)phenyl]ethyl}carbamate
- tert-butyl N-{2-[4-(2-methoxyethoxy)phenyl]ethyl}carbamate
- tert-butyl N-{2-[4-(2-ethoxyethoxy)phenyl]ethyl}carbamate
Uniqueness
tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate is unique due to the presence of the hydroxyethoxy moiety, which imparts specific chemical and biological properties. This functional group enhances the compound’s solubility in water and its reactivity towards certain chemical reactions, making it distinct from its analogs.
Properties
Molecular Formula |
C15H23NO4 |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-(2-hydroxyethoxy)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-9-8-12-4-6-13(7-5-12)19-11-10-17/h4-7,17H,8-11H2,1-3H3,(H,16,18) |
InChI Key |
SFQKNPLKCUDYAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




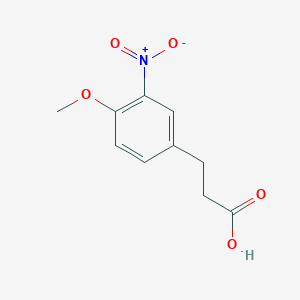
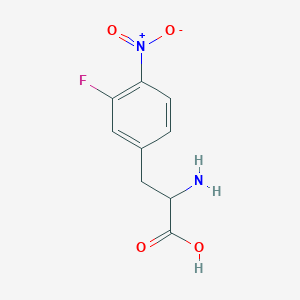
![2-Amino-4-[(2-chlorophenyl)sulfamoyl]phenylsulfurofluoridate](/img/structure/B15313957.png)
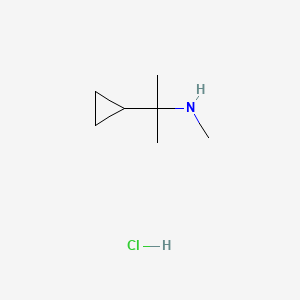
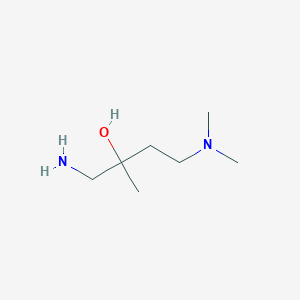
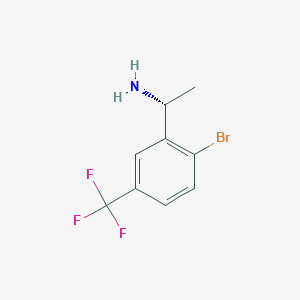
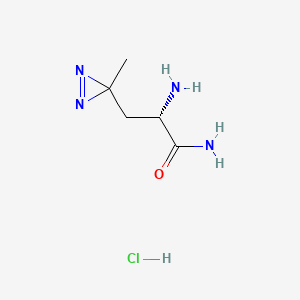



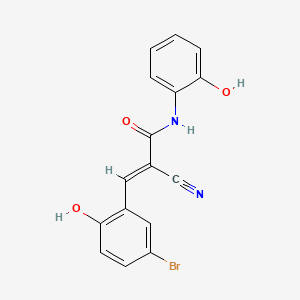
![3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15314017.png)
